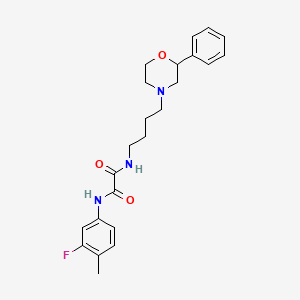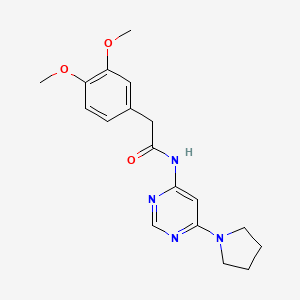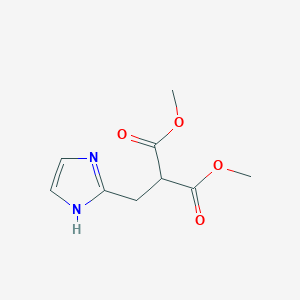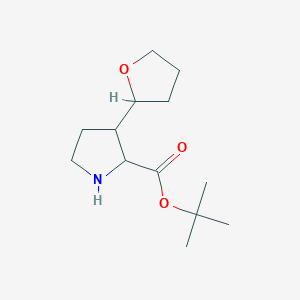![molecular formula C19H23FN4OS B2608298 2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887218-80-6](/img/structure/B2608298.png)
2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and functional groups such as a fluorophenyl group and a methylpiperidinyl group
作用机制
Target of Action
The primary targets of 2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mode of Action
this compound interacts with its targets, the PPARs, by binding to them with high affinity . This binding triggers a conformational change in the receptors, which allows them to regulate the transcription of specific genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Biochemical Pathways
The binding of this compound to PPARs affects several biochemical pathways. These include the fatty acid oxidation pathway, the lipogenesis pathway, and the glucose metabolism pathway . The downstream effects of these pathways include the regulation of lipid and glucose levels in the body and the modulation of inflammatory responses.
Result of Action
The molecular and cellular effects of this compound’s action include the regulation of gene transcription related to lipid metabolism, glucose homeostasis, and inflammation . This can lead to decreased lipid and glucose levels in the body and reduced inflammation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The synthesis begins with the preparation of the thiazole ring. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Formation of the Triazole Ring: The next step involves the cyclization of the thiazole intermediate with a hydrazine derivative to form the fused thiazolo[3,2-b][1,2,4]triazole ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazolo[3,2-b][1,2,4]triazole intermediate.
Attachment of the Methylpiperidinyl Group: Finally, the methylpiperidinyl group is attached through a reductive amination reaction, where the intermediate reacts with 3-methylpiperidine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the fluorophenyl ring.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology
In biological research, 2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with specific enzymes or receptors, making it a potential lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
相似化合物的比较
Similar Compounds
- 2-Ethyl-5-((4-chlorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 2-Ethyl-5-((4-bromophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 2-Ethyl-5-((4-methylphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Uniqueness
The uniqueness of 2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-ethyl-5-[(4-fluorophenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-6-8-14(20)9-7-13)23-10-4-5-12(2)11-23/h6-9,12,16,25H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVVRAFICHNSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCCC(C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-3-nitro-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2608216.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2608217.png)
![3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2608219.png)
![4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2608220.png)

![4-{[1-(2-Chlorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2608225.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2608228.png)
![2-chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2608231.png)
![5-(benzyloxy)-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2608232.png)
![3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane](/img/structure/B2608234.png)


